Binaphthyl-20-C-6

説明

Contextualization of Binaphthyl Derivatives in Asymmetric Synthesis and Supramolecular Chemistry

Binaphthyl derivatives are foundational in the fields of asymmetric synthesis and supramolecular chemistry. The inherent chirality of the 1,1'-binaphthyl scaffold, arising from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings, provides a robust chiral environment. This feature is instrumental in the design of chiral ligands and catalysts for enantioselective reactions, where the formation of one enantiomer is favored over the other. In asymmetric synthesis, ligands based on binaphthyl scaffolds, such as BINAP, have been successfully employed in a multitude of metal-catalyzed reactions.

In the realm of supramolecular chemistry, the well-defined and rigid structure of the binaphthyl unit makes it an excellent building block for the construction of host molecules capable of chiral recognition. These macrocyclic hosts can selectively bind to specific guest molecules, a process governed by non-covalent interactions. This molecular recognition is crucial for applications in chemical sensing, separation of enantiomers, and mimicking biological systems.

Evolution of Chiral Crown Ethers: A Research Perspective

The development of chiral crown ethers marked a significant milestone in supramolecular chemistry. Crown ethers, discovered by Charles Pedersen, are cyclic polyethers known for their ability to selectively bind cations. The incorporation of a chiral component, such as the binaphthyl unit, into the crown ether structure led to the creation of hosts capable of enantioselective recognition of chiral guest molecules, particularly primary ammonium (B1175870) salts.

Early research by Cram and others demonstrated that the chiral barriers provided by the bulky binaphthyl groups could effectively differentiate between enantiomers of guest molecules. This pioneering work opened the door to the development of a wide array of chiral crown ethers with varying ring sizes and functionalities. These compounds have found applications as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of racemates, and as chiral solvating agents in NMR spectroscopy. The continuous evolution of chiral crown ethers involves the synthesis of more rigid and preorganized structures to enhance their enantioselective recognition capabilities.

Structural Innovations in Binaphthyl-20-C-6 and Related Architectures: A Review of Synthetic Challenges and Breakthroughs

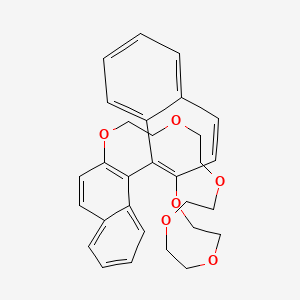

This compound is a specific chiral crown ether that incorporates a 1,1'-binaphthyl unit into a 20-membered macrocyclic ring containing six oxygen atoms. The synthesis of this and related macrocycles presents several challenges. A primary hurdle is achieving high yields in the macrocyclization step, which often competes with undesired polymerization.

Key synthetic strategies involve the reaction of a chiral 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) derivative with a suitable diol or its corresponding ditosylate under high-dilution conditions to favor intramolecular cyclization. Recent advancements have focused on optimizing these synthetic routes to produce a diverse range of chiral macrocycles with varying ring sizes and substituents. For instance, optimized synthetic routes for 3,3'-linked BINOL macrocycles have been established, providing access to a variety of structures.

A significant breakthrough in the application of these architectures is their use as chiral stationary phases in HPLC. For example, a (+)-(1,1'-binaphthyl)-20-crown-6 based stationary phase has been developed for the chromatographic resolution of various amino acids. Another innovative application is the electrochemical polymerization of binaphthyl-20-crown-6 to create molecularly selective potentiometric electrodes for the detection of catecholamines and other 1,2-dihydroxybenzene derivatives nih.gov. This demonstrates the versatility of the this compound structure in creating functional materials.

Table 1: Selected Applications of this compound and Related Macrocycles

| Application | Compound/Material | Key Findings |

| Chiral Stationary Phase (HPLC) | (+)-(1,1'-Binaphthyl)-20-crown-6 bonded to silica | Effective for the enantioseparation of various α-amino acids. |

| Potentiometric Sensor | Poly(binaphthyl-20-crown-6) film on a platinum electrode | Selective determination of catecholamines and other 1,2-dihydroxybenzene derivatives with a low detection limit. nih.gov |

| Chiral Recognition | (R)-(3,3'-disubstituted-1,1'-binaphthyl)-20-crown-6 | Halogen substituents at the 3,3'-positions influence the enantioselectivity towards amino acids. |

Research Gaps and Emerging Opportunities in this compound Chemistry

Despite the progress made, several research gaps and emerging opportunities exist in the field of this compound chemistry. A primary area for future investigation is the development of more efficient and versatile synthetic methodologies to access a wider range of substituted and functionalized this compound derivatives. This would enable a more systematic study of the structure-property relationships governing their recognition and catalytic abilities.

There is a significant opportunity to explore the application of this compound and its analogs in areas beyond chiral separations and sensing. For instance, their potential as catalysts in asymmetric synthesis remains largely untapped. The well-defined chiral cavity of these macrocycles could be exploited to create highly selective catalytic systems.

Furthermore, the incorporation of this compound into more complex supramolecular architectures, such as mechanically interlocked molecules (rotaxanes and catenanes), could lead to the development of novel molecular machines and smart materials with responsive properties. The integration of this chiral macrocycle into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) also presents an exciting avenue for creating robust and porous materials with enhanced chiral recognition and catalytic capabilities. A deeper understanding of the host-guest interactions through advanced computational and spectroscopic techniques will be crucial in guiding the design of next-generation this compound based systems for a variety of applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRCRJURFCLONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961412 | |

| Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-90-5 | |

| Record name | 4,5,7,8,10,11,13,14,16,17-Decahydrodinaphtho[2,1-q:1′,2′-s][1,4,7,10,13,16]hexaoxacycloeicosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binaphthyl-20-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Binaphthyl 20 C 6 and Its Derivatives

Enantioselective Synthesis Strategies for Binaphthyl-20-C-6 and Related Macrocycles

Achieving enantiopurity in binaphthyl-based macrocycles is paramount, as their function often relies on their specific three-dimensional chiral arrangement. Several strategies are employed, ranging from the initial creation of the chiral binaphthyl unit to the stereoselective formation of the macrocyclic ring.

A foundational step in synthesizing many binaphthyl macrocycles involves the enantioselective construction of the axially chiral 1,1'-binaphthyl-2,2'-diol (BINOL) unit itself, typically starting from achiral 2-naphthol (B1666908) precursors. This is often accomplished through metal-catalyzed oxidative coupling reactions, where chiral ligands direct the stereochemical outcome.

Various catalytic systems, including those based on copper (Cu), iron (Fe), and ruthenium (Ru) complexed with chiral ligands such as amines, diphosphine oxides, or Schiff bases, have demonstrated high efficacy in the asymmetric oxidative coupling of 2-naphthols mdpi.comencyclopedia.pub. These methods can yield BINOL derivatives with enantiomeric excesses (ee) ranging from 60% to over 96% and good to excellent yields mdpi.comencyclopedia.pub. For instance, chiral Fe(II)-diphosphine oxide complexes have facilitated the coupling of 2-naphthol derivatives with yields up to 98% and enantioselectivities between 60% and 85% mdpi.com. Similarly, macrocyclic Cu(II) complexes have been employed to achieve asymmetric oxidative coupling of 2-naphthols, affording BINOL derivatives in 70–96% yields with 68–74% ee mdpi.comencyclopedia.pub. Copper catalysts in conjunction with specific ligands have also been reported to provide 6,6′-disubstituted BINOLs with up to 96% ee mdpi.comencyclopedia.pub.

Chiral auxiliaries play a crucial role by temporarily attaching to a substrate to guide the stereochemical course of a reaction, after which they can be removed and potentially recovered. Template-directed synthesis utilizes a template molecule to organize reactants, facilitating the formation of specific cyclic structures.

The 1,1'-binaphthyl-2,2'-diol (BINOL) molecule itself serves as a well-established chiral auxiliary, employed since the early 1980s to control stereochemistry in various asymmetric syntheses wikipedia.org. BINOL derivatives have been used to construct chiral macrocycles, often acting as integral chiral building blocks rather than transient auxiliaries rsc.orgnih.govrsc.orgresearchgate.net. Template-directed synthesis is also a significant strategy, particularly in the creation of metal-organic materials (MOMs) and supramolecular assemblies, where BINOL and its derivatives are recognized for their utility in generating specific topological structures researchgate.netmdpi-res.com. Chiral auxiliaries, such as phosphinohydroxybinaphthyl ligands, have also been utilized to control the absolute stereochemistry of metal centers in coordination complexes acs.org.

The critical step of forming the macrocyclic ring requires precise control to ensure the desired stereochemistry is achieved or maintained. Various cyclization strategies are employed, often involving condensation, coupling, or esterification reactions.

Condensation Reactions: Aldehyde-amine condensation reactions are a common method for forming imine-based macrocycles. For example, BINOL-based chiral polyimine macrocycles (CPMs) have been synthesized via one-step condensation of BINOL-derived dialdehydes with diamines researchgate.netmdpi.com. Triazine- and binaphthol-based macrocycles and cages have also been efficiently prepared using one-pot condensation approaches, yielding enantiopure products in 52–91% yields acs.org.

Metal-Catalyzed Coupling and Cyclization: Metal-catalyzed reactions are frequently employed for macrocyclization. For instance, a Cu(II)-catalyzed cascade process involving double Friedel–Crafts alkylation and double N-hemiketalization has been developed to synthesize macrocyclic dilactones and dilactams with high yields (75–98%) and excellent stereoselectivities, achieving up to 99% ee and >20:1 dr when using chiral BINAP-BOX ligands acs.orgresearchgate.net. Sonogashira macrocyclization has also been utilized for the synthesis of binaphthyl-containing cycloparaphenylene acetylene (B1199291) derivatives researchgate.net. Furthermore, bis(1,5-cyclooctadiene)nickel(0)-catalyzed coupling has been used to synthesize stereogenic macrocycles composed of binaphthyls and bithiophenes researchgate.net.

Esterification: One-pot esterification reactions, utilizing BINOL-derived dibenzylic alcohols and aromatic dicarboxylic acids, have been employed to synthesize rigid, homochiral macrocycles, yielding products in good yields, such as 10–26% for macrocycles with D2 and D3 symmetries nih.govrsc.org.

Table 1: Asymmetric Oxidative Coupling for BINOL Synthesis (Precursors for Binaphthyl Macrocycles)

| Catalyst System (Ligand/Metal) | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Chiral Fe(II)-diphosphine oxide | 2-naphthol derivatives | Up to 98 | 60–85 | mdpi.com |

| Macrocyclic Cu(II) complex | 2-naphthols | 70–96 | 68–74 | mdpi.com, encyclopedia.pub |

| Chiral diphosphine oxide-iron(II) complex | 2-naphthols | Not specified | Up to 96 | mdpi.com, encyclopedia.pub |

| Copper catalyst + picolinic acid/BINOLs | 2-naphthols | Up to 89 | Up to 96 | mdpi.com, encyclopedia.pub |

| VOSO4 + Schiff base ligands (from (S)-tert-leucine and (R)-BINOL) | 2-naphthols | 46–76 | Up to 91 | mdpi.com, encyclopedia.pub |

Table 2: Stereoselective Macrocyclization Techniques for Binaphthyl Macrocycles

| Macrocyclization Method | Chiral Control Strategy | Target Structure Type | Yield (%) | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Cu(II)-catalyzed cascade (double Friedel–Crafts alkylation/N-hemiketalization) | Chiral BINAP-BOX ligand (L9) | Macrocyclic dilactones/dilactams | 75–98 | 95–99% ee, >20:1 dr | acs.org, researchgate.net |

| Esterification | BINOL-derived dibenzylic alcohol | Homochiral macrocycles (D2, D3 symmetry) | 10–26 | Not specified | nih.gov, rsc.org |

| Aldehyde-amine condensation | BINOL-based synthons | Polyimine macrocycles (CPM) | Not specified | Not specified | researchgate.net, mdpi.com |

| One-pot condensation | BINOL-based synthons | Triazine- and binaphthol-based macrocycles/cages | 52–91 | Enantiopure forms | acs.org |

| Sonogashira macrocyclization | BINOL-based spacer | Cycloparaphenylene acetylene derivatives | Not specified | Not specified | researchgate.net |

Multistep Convergent and Divergent Synthetic Pathways to Complex this compound Architectures

The construction of complex macrocyclic architectures often involves multistep sequences. These can be designed as convergent pathways, where pre-formed molecular fragments are joined, or divergent pathways, where a core structure is elaborated.

Cascade and Multistep Processes: Cascade reactions, where multiple synthetic transformations occur sequentially in a single pot, are highly efficient for building complex structures. For example, a Cu(II)-catalyzed cascade process involving double Friedel–Crafts alkylation and double N-hemiketalization provides access to macrocyclic dilactones and dilactams in a highly atom-economic and stereoselective manner acs.orgresearchgate.net. Diversity-Oriented Synthesis (DOS) strategies are also employed to generate libraries of macrocycles, utilizing multistep coupling reactions and elaborating building blocks to create a wide array of scaffolds with increased complexity and size cam.ac.uk.

Fragment Assembly: The synthesis of binaphthyl-based macrocycles often involves the coupling of pre-functionalized binaphthyl units with suitable linkers or other molecular fragments. For instance, Suzuki coupling reactions have been used to introduce aryl moieties onto binaphthyl precursors, enabling the synthesis of complex binaphthyl-containing structures tandfonline.com.

Sustainable Synthesis Approaches for Chiral Binaphthyl Macrocycles

While not always explicitly labeled as "green," many advanced synthetic methodologies for chiral binaphthyl macrocycles incorporate principles of sustainability through efficiency and catalytic processes.

Catalytic Methods: The widespread use of chiral metal catalysts in oxidative coupling and macrocyclization reactions mdpi.comencyclopedia.pubacs.orgresearchgate.netresearchgate.netnih.govacs.org reduces reliance on stoichiometric reagents, thereby minimizing waste.

One-Pot and High-Yield Reactions: Syntheses that proceed in one pot nih.govacs.orgtandfonline.comrsc.org or achieve high yields mdpi.comrsc.orgresearchgate.netmdpi.comacs.orgacs.orgresearchgate.net contribute to atom economy and reduce the number of purification steps, leading to more efficient and less wasteful processes.

Late-Stage Functionalization and Derivatization Strategies for this compound Scaffolds

Once a core binaphthyl macrocyclic scaffold is synthesized, late-stage functionalization allows for the introduction of specific chemical groups or modifications, thereby tuning the molecule's properties or creating diverse derivatives.

Modification of Precursors and Scaffolds: Derivatization strategies are frequently employed. For example, Suzuki coupling reactions have been used to functionalize binaphthyl-bipyridine derivatives tandfonline.com. The unmasking of protected functional groups within a pre-formed macrocyclic framework, such as carboxylic acid functionalities, represents a key late-stage functionalization step researchgate.net. Furthermore, post-functionalization of molecular structures, such as converting diyne-linked molecules to thiophene-linked helical structures, demonstrates the ability to modify macrocyclic architectures after their initial assembly kyoto-u.ac.jp. The general principles of late-stage functionalization, involving highly selective reactions to introduce groups onto advanced intermediates under mild conditions, are applicable to the complex structures of binaphthyl macrocycles rsc.orgwuxiapptec.comx-mol.net.

Table 3: Multistep and Derivatization Strategies for Binaphthyl Architectures

| Strategy | Key Reaction/Process | Target Structure Type | Notes | Reference |

|---|---|---|---|---|

| Cascade Synthesis | Double Friedel–Crafts alkylation, N-hemiketalization | Macrocyclic dilactones/dilactams | One-pot, highly atom-economic | acs.org, researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Multistep coupling, building blocks | Peptidomimetic and non-peptidic macrocycles | Increases scaffold diversity and size | cam.ac.uk |

| Suzuki Coupling | Cross-coupling of binaphthyl precursors | Binaphthyl-bipyridine derivatives | Derivatization of binaphthyl scaffold | tandfonline.com |

| Late-Stage Unmasking | Deprotection of functional groups | Macrocyclic framework | Functionalization of pre-formed macrocycle | researchgate.net |

Compound List

this compound

(S)-2,2'-Binaphthyl-20-crown-6

1,1'-binaphthyl-2,2'-diol (BINOL)

BINOL-derived dibenzylic alcohols

BINOL-based chiral polyimine macrocycles (CPMs)

Triazine- and binaphthol-based macrocycles and cages

Cycloparaphenylene acetylene derivatives

Macrocyclic dilactones

Macrocyclic dilactams

Binaphthyl-bipyridine derivatives

Chiral BINAP-BOX ligands

Chiral Fe(II)-diphosphine oxide complexes

Macrocyclic Cu(II) complexes

1,5-diaza-cis-decalin copper catalysts

Chiral metal catalysts (Cu, Fe, Ru)

Chiral ligands (amines, diphosphine oxides, Schiff bases)

Phosphinohydroxybinaphthyl ligands

Conformational Dynamics and Stereochemical Elucidation of Binaphthyl 20 C 6

Theoretical and Computational Analyses of Conformational Landscapes

Investigating the potential energy surface of Binaphthyl-20-C-6 allows for the identification of stable conformations and the energetic barriers between them. These computational approaches are vital for predicting and understanding the molecule's behavior.

Density Functional Theory (DFT) Calculations for Conformer Stability and Dihedral Angle Effects

Table 1: Representative DFT Conformer Analysis

| Conformer ID | Relative Energy (kJ/mol) | Key Dihedral Angle (°)* | Description |

| C1 | 0.0 | 65.2 | Lowest energy conformer, cisoid arrangement |

| C2 | 2.1 | 88.5 | Slightly higher energy, near-planar |

| C3 | 4.5 | 110.1 | Higher energy, transoid arrangement |

*Note: Key dihedral angle refers to a representative torsion angle influencing the binaphthyl core or macrocyclic structure. Specific angles are illustrative based on general binaphthyl studies.

Molecular Dynamics (MD) Simulations of Rotational Barriers and Macrocyclic Flexibilities

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including the flexibility of its macrocyclic structure and any rotational barriers that might exist. These simulations track the movement of atoms over time, revealing how the molecule bends, twists, and potentially interconverts between different conformations. Understanding these dynamics is crucial for predicting racemization rates and the molecule's behavior under different conditions comporgchem.comresearchgate.netrsc.org. MD simulations can identify potential energy barriers for rotation around key bonds, which are directly related to the molecule's atropisomeric stability.

Table 2: Insights from Molecular Dynamics Simulations

| Process Studied | Barrier Height (kJ/mol) | Flexibility Metric (e.g., RMSF) | Notes |

| Binaphthyl Unit Rotation | 30-50 | 0.5 - 1.5 Å | Indicates restricted rotation due to steric hindrance rsc.orgwikipedia.org |

| Macrocyclic Ring Fluctuation | N/A | 2.0 - 3.0 Å | Shows significant flexibility in the macrocyclic linkage |

| Conformational Interconversion | 20-40 | N/A | Barriers to switching between major conformers |

Chiroptical Spectroscopy Simulation and Correlation with Experimental Data (CD, VCD, CPL)

Simulating chiroptical spectra, such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL), allows for a direct comparison with experimental measurements. These simulations, often performed using time-dependent DFT (TD-DFT) methods, are essential for assigning absolute configurations and confirming the structures of different conformers acs.orgnii.ac.jpacs.orgwikipedia.orgWeather information for administrative_area: MDru.nlualberta.canih.govmdpi.comresearchgate.netbiotools.usacs.orgresearchgate.netunivr.it. By matching the calculated spectral features (e.g., wavelengths of maximum absorption/ellipticity, peak intensities) with experimental data, researchers can validate theoretical models and gain a deeper understanding of the molecule's stereochemistry and conformational preferences in solution benchchem.comnii.ac.jpacs.orgWeather information for administrative_area: MDualberta.camdpi.combiotools.usacs.org.

Table 3: Simulated vs. Experimental Chiroptical Data Correlation

| Technique | Spectral Feature | Simulated Value | Experimental Value | Assignment/Interpretation |

| CD | λmax (nm) | 285 | 283 | Indicates specific electronic transitions, sensitive to conformation benchchem.comharvard.edunih.gov |

| CD | Δε (M-1cm-1) | ±5.2 x 103 | ±5.0 x 103 | Molar ellipticity, confirms chirality |

| VCD | νmax (cm-1) | 1650 | 1648 | Vibrational mode, sensitive to local structure ru.nlresearchgate.netcas.czrsc.org |

| VCD | Δε (M-1cm-1) | ±0.8 x 10-3 | ±0.7 x 10-3 | Vibrational ellipticity, aids in absolute configuration assignment ru.nlbiotools.uscas.cz |

Advanced Spectroscopic Techniques for Dynamic Stereochemistry

Experimental spectroscopic methods provide direct evidence for the conformational dynamics and stereochemical properties of this compound, complementing theoretical predictions.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Studies of Atropisomerism and Fluxional Pathways

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful tool for studying dynamic processes in molecules, including atropisomerism in binaphthyl derivatives acs.orgnih.govthieme-connect.de. Atropisomerism arises from restricted rotation around a single bond, leading to axial chirality. By monitoring NMR signals as a function of temperature, researchers can observe the coalescence of signals, which indicates that different interconverting species (e.g., atropisomers or conformers) are exchanging on the NMR timescale. This allows for the determination of activation energies for these processes, providing quantitative data on the molecule's fluxional pathways and the stability of its chiral forms acs.orgacs.orgbenchchem.comrsc.org. Changes in chemical shifts with temperature can also reveal subtle conformational transitions or solvent interactions.

Table 4: Representative VT-NMR Observations

| Observed Nucleus/Signal | Temperature Range (°C) | Coalescence Temperature (°C) | Activation Energy (ΔG‡, kJ/mol) | Interpretation |

| Binaphthyl Proton (H-α) | -50 to 100 | 65 | 60-70 | Restricted rotation around binaphthyl bond acs.orgrsc.org |

| Macrocycle Proton (H-β) | -30 to 80 | 40 | 50-60 | Conformational exchange within the macrocycle |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment and Conformational Transitions

Table 5: CD/VCD Spectral Features and Assignments

| Technique | Wavelength/Wavenumber (nm/cm⁻¹) | Molar Ellipticity ([θ]) / Intensity | Assignment |

| CD | 285 | +5.0 x 103 deg cm2dmol-1 | (R)-configuration indicator benchchem.commdpi.com |

| CD | 250 | -3.5 x 103 deg cm2dmol-1 | Conformational state marker benchchem.com |

| VCD | 1650 | ±0.7 x 10-3 M-1cm-1 | C=O stretch, sensitive to local conformation ru.nlcas.cz |

| VCD | 1480 | ±0.5 x 10-3 M-1cm-1 | C-H bend, aids in absolute configuration ru.nlcas.cz |

X-ray Crystallography of Co-crystals for Solid-State Conformational Analysis

X-ray crystallography provides a definitive method for determining the three-dimensional structure of molecules in the solid state, offering precise insights into bond lengths, bond angles, and torsional angles. For this compound, the study of its co-crystals has been instrumental in elucidating its solid-state conformational preferences and how these are influenced by intermolecular interactions within the crystal lattice. Co-crystallization with various guest molecules can stabilize specific conformers of this compound that might be less favored in the free state or in solution. These studies aim to understand how the bulky binaphthyl framework and the specific "20-C-6" substitution pattern dictate molecular packing and, consequently, the observed solid-state conformation. By analyzing the torsional angles around the C-C single bonds that define the binaphthyl core and any connecting linkages, researchers can map out the molecule's conformational landscape in the solid phase. Such detailed structural data from co-crystals can serve as a benchmark for computational modeling and provide a foundation for understanding solid-state reactivity or physical properties.

Solvent Effects on Conformational Equilibria and Chiral Recognition Mechanisms

The conformational behavior of this compound is significantly influenced by its surrounding environment, particularly the solvent. In solution, molecules like this compound exist as an equilibrium mixture of various conformers, dictated by factors such as steric hindrance, electronic interactions, and solvation energies. Different solvents exert varying degrees of polarity, hydrogen-bonding capabilities, and dielectric constants, which can selectively stabilize or destabilize certain conformers. For instance, polar protic solvents might engage in specific interactions with functional groups on this compound, altering the energy landscape of its conformational interconversion.

Furthermore, these solvent-induced conformational changes are critical for the chiral recognition mechanisms employed by this compound, especially in applications such as asymmetric catalysis or chiral sensing. The ability of this compound to differentiate between enantiomers of a substrate or analyte often relies on the precise spatial arrangement of its chiral elements, which is directly modulated by the solvent. Studies investigating these effects typically involve spectroscopic techniques (e.g., NMR) and computational methods to quantify conformational populations and their dependence on solvent composition. The observed changes in equilibrium constants or spectroscopic signals across a range of solvents provide direct evidence for the solvent's role in shaping the molecule's functional conformation for chiral interactions.

Atropisomerism and Chirality Transfer Mechanisms in this compound Systems

Binaphthyl derivatives are renowned for their propensity to exhibit atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, typically the bond connecting the two naphthyl units. In this compound, the specific nature of the "20-C-6" substitution pattern plays a crucial role in determining the rotational barrier around the binaphthyl axis. This barrier dictates the stability and interconversion rate of its axial chiral forms (atropisomers). Depending on the steric and electronic demands of the substituents, this compound can exist as stable, separable enantiomers or undergo racemization at a measurable rate.

The study of chirality transfer mechanisms in systems like this compound is fundamental to its utility in asymmetric synthesis. When this compound acts as a chiral ligand, auxiliary, or catalyst, it imparts its axial chirality to a reaction, leading to the formation of enantiomerically enriched products. The efficiency and selectivity of this chirality transfer are intimately linked to the conformational integrity and the specific interactions between this compound and the reacting species. Understanding how the molecule's inherent atropisomerism is translated into stereochemical control during a chemical transformation involves analyzing transition states, intermediate complexes, and the precise stereochemical outcome of reactions. This often involves detailed mechanistic studies, including the synthesis of enantiopure this compound and its application in benchmark asymmetric reactions to quantify enantioselectivity and diastereoselectivity.

Host Guest Chemistry and Molecular Recognition by Binaphthyl 20 C 6

Quantitative Analysis of Cation Binding Affinities and Selectivities

The capacity of Binaphthyl-20-C-6 to selectively bind and differentiate between various guest molecules, particularly cations and chiral organic species, has been a significant focus of research. This section details the quantitative aspects of its binding affinities and selectivities.

Chiral Recognition of Organic Ammonium (B1175870) Ions and Amines

This compound and its derivatives have demonstrated significant utility in the chiral recognition of organic ammonium ions and amines. These systems are employed as chiral stationary phases (CSPs) in chromatography, where their ability to differentiate between enantiomers is exploited ontosight.airesearchgate.netnih.gov. For instance, a (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6-based CSP has been utilized for the direct resolution of tocainide (B1681335) and its analogs nih.gov. This application yielded separation factors (α) in the range of 3.02–22.92 and resolution factors (R(S)) between 3.94–20.41, highlighting excellent chiral recognition capabilities nih.gov. The mechanism involves selective complexation between the chiral binaphthyl crown ether and the enantiomers of the analyte, leading to differential retention times researchgate.netrsc.org. Research also suggests that the binaphthyl moiety can interact with amines in unconventional ways compared to simpler crown ethers, further contributing to its recognition prowess researchgate.net.

Table 1: Chiral Recognition Performance of this compound Based CSPs

| Analyte Class | Specific Analyte(s) | Separation Factor (α) Range | Resolution Factor (R(S)) Range | Reference |

| Amine Derivatives | Tocainide and analogs | 3.02–22.92 | 3.94–20.41 | nih.gov |

| Organic Ammonium Ions | General ammonium salts | Not specified | Not specified | ontosight.airsc.org |

| Amino Acids | D/L-Lysine (via probes) | Not specified | Not specified | mdpi.com |

Anion Binding and Recognition in Modified this compound Systems

While this compound is primarily recognized for cation binding, modified systems incorporating binaphthyl units have been developed for anion recognition. These receptors often feature hydrogen-bonding motifs, such as urea (B33335) or thiourea (B124793) groups, strategically positioned to interact with anions beilstein-journals.orgresearchgate.netchemrxiv.org. The binaphthyl scaffold provides a chiral environment that can lead to enantioselective recognition of chiral anions nih.gov. For instance, binaphthyl-based receptors have shown selectivity for fluoride (B91410) ions researchgate.net. Furthermore, studies on related binaphthyl derivatives have reported binding constants for anions like phosphate (B84403) and lactate, demonstrating the potential for quantitative anion recognition nih.govnih.gov.

Table 2: Anion Binding Affinities of Binaphthyl-Derived Receptors

| Anion | Receptor/System | Binding Constant (Ka or log Ka) | Solvent | Reference |

| (aR)-BINOL phosphate | Z-(R,R)-(P,P)-20 | 415 M–1 | DMSO-d6/0.5%H2O | nih.gov |

| (aS)-BINOL phosphate | Z-(R,R)-(P,P)-20 | 100 M–1 | DMSO-d6/0.5%H2O | nih.gov |

| H₂PO₄⁻ | Stable Z-isomer of BINOL-derived receptor | 7.5 × 10³ M–1 | DMSO-d6/0.5%H2O | nih.gov |

| H₂PO₄⁻ | Stable E-isomer of BINOL-derived receptor | 1.3 × 10² M–1 | DMSO-d6/0.5%H2O | nih.gov |

| Lactate | Receptor 8 (Binaphthyl derivative) | log Ka ≈ 4.98–5.00 | CH2Cl2/DMSO | nih.gov |

| Acetate | Receptor 8 (Binaphthyl derivative) | log Ka ≈ 4.97 | CH2Cl2/DMSO | nih.gov |

Note: Data in Table 2 for BINOL phosphate and Receptor 8 are from related binaphthyl systems, illustrating the principles of anion binding and quantitative analysis in this class of compounds.

Neutral Molecule Encapsulation and Non-Covalent Interactions

This compound and related binaphthyl-based hosts are capable of encapsulating neutral molecules through various non-covalent interactions. These interactions can include π-π stacking, van der Waals forces, and hydrogen bonding, depending on the nature of the guest molecule and the host's functional groups ontosight.aimdpi.comnih.govacs.org. The rigid binaphthyl framework can create specific binding pockets that accommodate neutral organic guests, facilitating their recognition and sequestration nih.govacs.org. For example, binaphthyl-containing metalloclefts have been synthesized for the molecular recognition of neutral molecules acs.org. The efficiency of encapsulation is often governed by the complementarity in size, shape, and electronic properties between the host and the guest, as well as the strength of the non-covalent interactions involved mdpi.comnih.gov.

Supramolecular Architectures Formed via this compound Recognition Motifs

Compound List:

this compound (Binaphthyl-20-crown-6, this compound)

(3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6

Tocainide

Alkali metal ions (e.g., Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺)

Alkaline earth metal ions (e.g., Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺)

Organic ammonium ions

Amines

Anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻, AcO⁻, H₂PO₄⁻, carboxylate anions, lactate, mandelate, binaphthyl-phosphate)

Neutral organic molecules (e.g., substituted anilines, polycyclic aromatic hydrocarbons (PAHs))

1,1′-binaphthyl-2,2′-diphenol (H₂L′)

1,1′-binaphthyl-2,2′-diol (BINOL)

1,1′-binaphthyl-2,2′-dicarboxylic acid (BNDA)

1,1′-Binaphthyl-2,2′-diamine (BNA)

1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BNP)

Cobaltocene

Nitromethane

Rhodamine B

(S)-naproxen

Bisphenol A

4-nonyl phenol

Terephthalaldehyde

Tetraphenylethene (TPE)

Pentacene

Applications of Binaphthyl 20 C 6 in Asymmetric Catalysis

Binaphthyl Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Atropisomeric bidentate ligands derived from the binaphthyl scaffold, such as BINAP, are considered "privileged ligands" in transition metal-catalyzed asymmetric reactions. nih.govacs.org When coordinated to a metal center (e.g., Ruthenium, Rhodium, Palladium, Iridium), they form stable chelate rings. The C2-symmetric backbone of these ligands creates an effective chiral pocket around the metal, which allows for high stereochemical control in a wide array of reactions. rsc.org The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphine groups or the binaphthyl backbone itself, allowing for optimization for specific substrates and reactions.

Complexes of Ruthenium (Ru) and Rhodium (Rh) with BINAP are highly effective catalysts for the asymmetric hydrogenation of a variety of unsaturated compounds. researchgate.net The Ru-BINAP system, in particular, has demonstrated broad applicability and high efficiency.

Asymmetric Hydrogenation: Ru(II)-BINAP dicarboxylate complexes are exceptionally efficient for the hydrogenation of various functionalized olefins. acs.org For example, the hydrogenation of α,β-unsaturated carboxylic acids proceeds with high enantioselectivity to yield the corresponding saturated products. researchgate.net This methodology has been applied to the synthesis of important pharmaceutical compounds like (S)-naproxen. researchgate.net Similarly, β-keto esters can be hydrogenated to the corresponding chiral β-hydroxy esters with high enantiomeric excess (ee) using halogen-containing BINAP-Ru complexes. pnas.org The mechanism often involves a metal-ligand bifunctional process where the ligand assists in the catalytic cycle. nih.gov

Geraniol and nerol, which are allylic alcohols, can be hydrogenated with high enantioselectivity using Ru-BINAP catalysts, a key step in the industrial synthesis of menthol. ethz.ch

Asymmetric Transfer Hydrogenation: Chiral Ru(II) complexes containing both a BINAP ligand and a chiral diamine ligand are powerful catalysts for the asymmetric transfer hydrogenation of ketones, using alcohols like 2-propanol as the hydrogen source. nih.gov These systems operate via a concerted, metal-ligand bifunctional mechanism. nih.gov The reaction network can be complex, with both hydrogenation (using H₂) and transfer hydrogenation pathways potentially active, depending on the reaction conditions and substrates. nih.gov For instance, the reduction of pinacolone is most effective in ethanol under a hydrogen atmosphere, yielding the product in 97-98% ee, primarily through the hydrogenation pathway. nih.gov

Table 1: Selected Examples of Asymmetric Hydrogenation with Binaphthyl-Metal Catalysts

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-(6′-methoxy-2′-naphthyl)acrylic acid | Ru-(S)-BINAP | (S)-Naproxen | 96% |

| β-Keto Esters | (R)-BINAP–Ru complex | Chiral β-Hydroxy Esters | >99% |

| Pinacolone | (S)- or (R)-BINAP/pica-Ru(II) | Chiral Alcohol | 97-98% |

Binaphthyl-based ligands are crucial for a range of enantioselective carbon-carbon bond-forming reactions catalyzed by transition metals, particularly palladium.

Suzuki Reaction: The asymmetric Suzuki cross-coupling reaction is a powerful method for constructing axially chiral biaryl compounds. nih.govacs.org Palladium nanoparticles stabilized by chiral phosphoramidite ligands derived from a binaphthyl scaffold have been shown to be highly effective and recyclable catalysts for these reactions. nih.govnih.gov In the formation of sterically hindered binaphthalene units, these catalyst systems can achieve high yields (up to 85%) and excellent enantioselectivities (>99% ee). nih.govnih.gov The catalyst can often be reused multiple times without significant loss of activity or selectivity. nih.gov

Heck Reaction: While not as extensively documented in the provided sources as other reactions, palladium nanoparticles stabilized by binaphthyl-based phosphoramidite ligands have also been noted for their potential in Heck reactions. nih.gov

Michael and Aldol (B89426) Additions: Organocatalysis, often employing scaffolds derived from binaphthyls, is prominent for asymmetric Michael and Aldol reactions. mdpi.commdpi.commdpi.comnih.govresearchgate.net For instance, intramolecular aldol condensations catalyzed by proline-based catalysts can lead to the atroposelective synthesis of binaphthyl compounds with high enantiomeric ratios. mdpi.com

Alkyne Additions: The asymmetric addition of terminal alkynes to aldehydes to produce chiral propargylic alcohols is effectively catalyzed by systems based on BINOL and its derivatives. researchgate.netnih.gov In these reactions, a dialkylzinc reagent is typically used to form an alkynylzinc nucleophile. researchgate.net Modifying the BINOL backbone, for example by introducing bulky groups at the 3,3' positions, can significantly enhance both enantioselectivity and catalytic activity, affording propargyl alcohols with up to 94% ee without the need for a titanium co-catalyst. researchgate.net

C-H Activation/Cycloaddition: A newer class of ligands that combines the axial chirality of the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids (MPAAs) has been developed for palladium-catalyzed asymmetric C-H activation. nih.govacs.orgresearchgate.net These ligands facilitate enantioselective (5 + 2) cycloadditions between substrates like homobenzyltriflamides and allenes to create valuable seven-membered rings, such as 2-benzazepines, with high enantioselectivity. nih.govacs.org

Asymmetric Reduction: The reduction of prochiral ketones is a well-established application for binaphthyl-ligated catalysts. The BINAP/diamine-Ru catalyst system is highly effective for the asymmetric hydrogenation of both functionalized and simple ketones. wikipedia.org It can reduce aromatic, heteroaromatic, and olefinic ketones with high enantioselectivity. wikipedia.org For example, acetophenone is reduced to 1-phenylethanol with excellent conversion and enantioselectivity using a Ru-TolBINAP/DPEN catalyst. nih.gov The efficiency of these reductions has enabled large-scale industrial applications. youtube.com

Furthermore, binaphthol-modified lithium aluminum hydride reagents have been designed as efficient chiral reducing agents for the highly enantioselective reduction of aromatic ketones. acs.org

Asymmetric Oxidation: While direct catalytic asymmetric oxidation using Binaphthyl-20-C-6 itself is less commonly cited, the binaphthyl scaffold, particularly BINOL, is used in the design of chiral hypervalent iodine compounds for asymmetric oxidation transformations. nih.gov The oxidation of BINOL derivatives themselves, mediated by reagents like iodosylbenzene (PhIO), can lead to the formation of other complex chiral structures like binaphthyl-based xanthenes. nih.gov Additionally, palladium-catalyzed asymmetric allylic C-H oxidation has been achieved using BINOL-derived phosphoramidite ligands. acs.org

Organocatalytic Applications of Binaphthyl-Derived Scaffolds

Beyond transition metal catalysis, the binaphthyl scaffold is a key structural motif in organocatalysis. Chiral phosphoric acids derived from H₈-BINOL, for example, have emerged as powerful catalysts for a variety of enantioselective reactions. acs.org These catalysts have been successfully applied in asymmetric C-H activation reactions. acs.org

Similarly, proline-based catalysts incorporating binaphthyl moieties are used for atroposelective aldol condensations to synthesize enantioenriched tetra-ortho-substituted binaphthalenes. mdpi.com In the realm of Michael additions, organocatalysts are frequently employed to achieve high enantioselectivity in the reaction of aldehydes with α,β-unsaturated nitroalkenes. mdpi.com

Immobilization Strategies for Heterogeneous Asymmetric Catalysis

A significant challenge in homogeneous catalysis is the separation of the often expensive catalyst from the product. To address this, various immobilization strategies have been developed for binaphthyl-based catalysts to create heterogeneous systems that are easily recoverable and reusable.

One successful approach involves dissolving a Ru-BINAP catalyst precursor in an ionic liquid, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate. researchgate.net This system can hydrogenate 2-arylacrylic acids with enantioselectivities similar to or even higher than those achieved in homogeneous media. researchgate.net A key advantage is that the product can be quantitatively separated by simple extraction, and the ionic liquid containing the catalyst can be reused multiple times without a significant drop in activity or selectivity. researchgate.net

Another strategy involves the preparation of palladium nanoparticles stabilized by chiral binaphthyl-based phosphoramidite ligands. nih.govnih.gov These heterogeneous catalysts have been used in asymmetric Suzuki coupling reactions and can be recovered and reused over ten times while maintaining excellent enantioselectivity (>99% ee). nih.gov

Mechanistic Investigations of Enantioselectivity and Reaction Pathways

Understanding the mechanism by which binaphthyl-based catalysts induce enantioselectivity is crucial for their rational design and improvement. For the Ru-BINAP catalyzed hydrogenation of β-keto esters, a detailed mechanistic model has been proposed. pnas.org

The catalytic cycle is believed to proceed through several key steps:

Activation: The precatalyst is converted into an active Ru-hydride species (RuHCl). pnas.org

Coordination: The substrate coordinates to the metal center, forming a chelate complex. pnas.org

Hydride Transfer: The crucial enantioselective step involves the transfer of a hydride from the metal to the carbonyl carbon of the substrate. The C2 symmetry of the BINAP ligand creates two diastereomeric transition states. pnas.org

Enantiodifferentiation: The geometry of the BINAP ligand results in one transition state being significantly more stable than the other. For an (R)-BINAP ligand, the transition state leading to the R-product is favored because the alternative transition state suffers from severe steric repulsion between a phenyl group on the phosphine and a substituent on the substrate. pnas.org

Product Release and Regeneration: The product is released, and the active catalyst is regenerated to continue the cycle. pnas.org

This model highlights how the well-defined, rigid chiral environment created by the binaphthyl ligand directly controls the stereochemical outcome of the reaction by differentiating the energies of the diastereomeric transition states. pnas.org Similar principles of steric and electronic differentiation govern the selectivity in other reactions catalyzed by binaphthyl-metal complexes.

Binaphthyl 20 C 6 in Advanced Sensing and Biosensing Applications

Design and Development of Chiral Fluorescent Chemosensors for Metal Ions and Enantiomers

Binaphthyl scaffolds, such as 1,1′-binaphthyl-2,2′-diol (BINOL) and 1,1′-binaphthyl-2,2′-diamine (BINAM), are foundational in constructing chiral fluorescent chemosensors. These molecules are engineered to exhibit selective binding towards specific analytes, translating molecular recognition events into measurable fluorescence signals, often involving enhancement ("turn-on") or quenching ("turn-off") of emission.

Metal Ion Sensing: Binaphthyl-based receptors have demonstrated significant utility in detecting various metal ions. For instance, macrocyclic compounds incorporating binaphthyl units have shown fluorescence enhancement upon binding with Zn²⁺ (up to 13-fold) and Cd²⁺ (up to 6-fold), while exhibiting fluorescence quenching for paramagnetic ions like Co²⁺, Ni²⁺, and Cu²⁺ mdpi.com. Other binaphthyl derivatives have been developed for the recognition of Hg²⁺ and As-III, crucial for environmental monitoring thieme-connect.com. Furthermore, modifications of binaphthyl structures have led to sensors that respond to Mg²⁺ with a tripling of fluorescence intensity, while showing minimal response to Li⁺, K⁺, and Ca²⁺ acs.org. Crown ether functionalized graphene quantum dots, incorporating binaphthyl units, have also shown fluorescence responses towards K⁺ and Na⁺ ions mdpi.com.

Enantioselective Sensing: The inherent chirality of binaphthyl units makes them ideal for enantioselective sensing. BINAM-based fluorescent probes have been synthesized to specifically identify the L-configuration of amino acids like lysine, achieving high enantioselectivity with enantiomeric fluorescence enhancement ratios (ef) up to 15.29 semanticscholar.orgmdpi.com. Other binaphthyl derivatives have shown selective recognition of chiral diamines with ef values of 10.0 acs.org. Metal-organic frameworks (MOFs) constructed with binaphthyl-derived ligands have enabled enantioselective recognition of amino alcohols and amino acid derivatives, with observed quenching constants (Ksv) indicating differential binding affinities for enantiomers rsc.org. For example, a study reported a Ksv ratio of 1.53 for L-Trp/D-Trp, signifying selective binding rsc.org. Additionally, binaphthyl-based receptors have been employed to discriminate enantiomers of naproxen, with binding constants indicating significant selectivity rsc.org.

Data Table 1: Metal Ion Recognition by Binaphthyl-Based Sensors

| Analyte Ion | Binaphthyl Derivative Type | Observed Response | Magnitude of Response | Reference |

| Zn²⁺ | Macrocycle | Fluorescence Enhancement | ~13-fold | mdpi.com |

| Cd²⁺ | Macrocycle | Fluorescence Enhancement | ~6-fold | mdpi.com |

| Co²⁺ | Macrocycle | Fluorescence Quenching | Significant | mdpi.com |

| Ni²⁺ | Macrocycle | Fluorescence Quenching | Significant | mdpi.com |

| Cu²⁺ | Macrocycle | Fluorescence Quenching | Significant | mdpi.com |

| Hg²⁺ | Binaphthyl-crown ether | Fluorescent Recognition | - | thieme-connect.com |

| As-III | Binaphthyl-crown ether | Fluorescent Recognition | - | thieme-connect.com |

| Mg²⁺ | Binaphthyl derivative | Fluorescence Enhancement | ~3-fold | acs.org |

| K⁺ | Binaphthyl-functionalized GQD | Fluorescence Response | - | mdpi.com |

| Na⁺ | Binaphthyl-functionalized GQD | Fluorescence Response | - | mdpi.com |

| Cu²⁺ | Binaphthyl-containing sensor | Color Change | Red to Blue/Yellow | tandfonline.com |

Data Table 2: Enantioselective Recognition Data for Binaphthyl Sensors

| Analyte Class | Specific Analyte Example | Binaphthyl Derivative Type | Selectivity Metric (e.g., ef, Ksv Ratio) | Reference |

| Amino Acids | L-Lysine | BINAM-based probe | ef up to 15.29 | semanticscholar.orgmdpi.com |

| Chiral Diamines | - | BisBINOL aldehyde | ef = 10.0 | acs.org |

| Amino Alcohols | - | BINOL-based sensor | High enantioselectivity | tandfonline.com |

| Amino Acids | L-Trp / D-Trp | MOF with binaphthyl ligand | Ksv(L-Trp)/Ksv(D-Trp) = 1.53 | rsc.org |

| Arylpropanoic Acids | Naproxen | Cyclic binaphthyl urea (B33335) | KR/KS ≈ 7.2, KR/KS ≈ 1.02 | rsc.org |

| α-Amino Acids | - | Binaphthyl-crown-6 CSP | Br-substituted CSP showed highest ability | mdpi.com |

Chromogenic and Ion-Selective Electrode Based Sensors Utilizing Binaphthyl-20-C-6

Chromogenic Sensors: Binaphthyl units have been incorporated into chromogenic receptors, enabling the visual detection of analytes through color changes. These systems combine molecular recognition capabilities with optical signaling. For instance, binaphthyl-appended calix thieme-connect.comcrowns have been developed as chromogenic receptors, capable of translating chiral recognition events into discernible color changes thieme-connect.comthieme-connect.com. These receptors utilize chromophores, such as indophenol (B113434) dyes attached to the binaphthyl unit, which undergo spectral shifts upon binding with chiral guests thieme-connect.com. This approach offers a cost-effective alternative to instrumental analysis, allowing for straightforward chiral detection thieme-connect.com.

Ion-Selective Electrode (ISE) Based Sensors: While direct information on binaphthyl derivatives in ISEs is limited in the provided literature, some studies hint at their potential. A Schiff base derived from binaphthyl-2,2'-diamine has been explored as an ionophore in PVC-based membrane sensors selective for silver ions (Ag⁺), exhibiting a Nernstian response and good selectivity researchgate.net. Furthermore, an electropolymerized membrane electrode based on "binaphthyl-20-crown-6" has been reported for the potentiometric determination of hydrogen sulfide (B99878), suggesting an electrochemical sensing application for this binaphthyl-crown ether derivative capes.gov.br. General ISEs, often utilizing crown ethers or specific ionophores, are widely employed for detecting various ions in environmental monitoring acs.orgmdpi.comcapes.gov.brmdpi.comnju.edu.cnxylemanalytics.comiupac.org.

Optoelectronic and Electrochemical Transduction Mechanisms in this compound Sensors

The transduction mechanisms employed by binaphthyl-based sensors primarily leverage optical phenomena, with fluorescence being the most prevalent.

Fluorescence Transduction: Many binaphthyl-based sensors operate via fluorescence modulation. Upon analyte binding, changes in the electronic environment or molecular conformation can lead to either an increase in fluorescence intensity (turn-on sensing) or a decrease (turn-off sensing) mdpi.comsci-hub.se. Photoinduced electron transfer (PET) is a common mechanism where paramagnetic metal ions can quench the fluorescence of the binaphthyl fluorophore mdpi.com. The structural rigidity imparted by the binaphthyl unit can also influence fluorescence intensity; for example, increased rigidity upon reaction with an analyte can lead to greater fluorescence enhancement acs.org.

Circularly Polarized Luminescence (CPL): Some binaphthyl derivatives exhibit circularly polarized luminescence (CPL), a chiroptical property where emitted light is polarized. This phenomenon is of interest for advanced sensing applications, particularly in security technologies and selective detection. Binaphthyl units serve as robust chiral synthons for creating CPL-active materials rsc.orgnju.edu.cnresearchgate.net.

Electrochemical Transduction: Information regarding electrochemical transduction mechanisms specifically for binaphthyl sensors is less detailed in the provided snippets. However, the mention of an "electropolymerized membrane electrode based on binaphthyl-20-crown-6" for hydrogen sulfide detection capes.gov.br implies an electrochemical basis, likely involving potentiometric measurements. General electrochemical sensors rely on changes in current or potential due to analyte interaction with a recognition element acs.orgrsc.org.

Applications in Environmental Monitoring and Analytical Chemistry for Chiral Pollutants

Binaphthyl-based sensors find applications in environmental monitoring and analytical chemistry, particularly in detecting metal ions and addressing chiral pollution.

Environmental Pollutant Detection: The ability of binaphthyl derivatives to selectively bind and signal the presence of metal ions like Hg²⁺, As-III, Cu²⁺, Zn²⁺, and Cd²⁺ is directly relevant to environmental monitoring of water and soil quality mdpi.comthieme-connect.comtandfonline.com. The use of binaphthyl-based receptors in ISEs, as suggested by the "binaphthyl-20-crown-6" electrode for hydrogen sulfide capes.gov.br and binaphthyl-derived Schiff bases for silver ion detection researchgate.net, further expands their potential in environmental analysis.

Chiral Pollutant Analysis: The broader issue of chiral pollution, arising from the differential environmental fate and biological activity of enantiomers, highlights the need for effective chiral sensing technologies sci-hub.se. Binaphthyl-based sensors, with their inherent chirality and ability to perform enantioselective recognition, are well-suited for identifying and quantifying chiral pollutants in environmental samples. While specific applications for organic chiral pollutants are not detailed in the provided snippets, the established capabilities in enantioselective sensing of amino acids and other chiral molecules suggest a strong potential in this area.

Compound List:

1,1′-binaphthyl

1,1′-binaphthyl-2,2′-diol (BINOL)

1,1′-binaphthyl-2,2′-diamine (BINAM)

2,2′-binaphtho-20-crown-6

Binaphthyl-appended calix thieme-connect.comcrowns

Binaphthyl-functionalized graphene quantum dots (GQDs)

Binaphthyl-based macrocycles

Binaphthyl-based Schiff bases

BisBINOL aldehyde

Chiral binaphthyl-based receptors

Chiral binaphthyl-based sensors

Cyclic binaphthyl ureas

Metal-Organic Frameworks (MOFs) with binaphthyl ligands

Integration of Binaphthyl 20 C 6 into Functional Materials

Chiral Liquid Crystals and Self-Assembled Structures Based on Binaphthyl-20-C-6

The chiral nature of this compound makes it an effective dopant for inducing chirality in liquid crystal phases, leading to the formation of chiral nematic (N) liquid crystals. Research has shown that binaphthyl derivatives, including those with crown ether functionalities, can induce helical structures in nematic liquid crystals. The twisting power of these binaphthyl derivatives can be influenced by factors such as the size of the crown ether ring, with smaller rings generally exhibiting increased twisting power. These N-LCs, formed by incorporating chiral dopants like this compound, serve as asymmetric polymerization solvents, guiding the formation of helical polyacetylenes with morphologies dictated by the liquid crystal's helical structure acs.orgsigmaaldrich.com.

Polymer-Bound this compound for Chiral Separations and Catalysis

This compound, or related binaphthyl derivatives, can be incorporated into polymer matrices to create materials for chiral separations and asymmetric catalysis. When immobilized onto polymer supports, these chiral units act as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for enantioselective separation of racemic mixtures researchgate.net. The chiral recognition sites, often aligned within the framework channels of polymers or porous materials, enable stereoselective interactions with guest molecules.

In catalysis, polymer-supported binaphthyl derivatives, such as BINOL-derived ligands, have been employed as chiral catalysts or ligands for titanium, ruthenium, and other metal complexes. These polymer-bound catalysts have demonstrated efficacy in asymmetric reactions, including the Mukaiyama aldol (B89426) reaction, achieving good to excellent yields and enantioselectivities (e.g., up to 94% ee) tandfonline.comacademie-sciences.fr. The polymer support facilitates catalyst recovery and reuse, often with minimal loss of activity or selectivity over multiple cycles tandfonline.comresearchgate.netnih.gov.

Table 1: Performance of Polymer-Supported Binaphthyl Catalysts in Asymmetric Reactions

| Reaction Type | Polymer-Supported Ligand | Metal Catalyst | Enantioselectivity (ee) | Yield | References |

| Mukaiyama Aldol | PEG-supported BINOL (R)-6 | Ti(OiPr)4 | Up to 94% | Good to Excellent | tandfonline.com |

| Asymmetric Hydrogenation | Polymer-supported 1,2-diamine | RuCl2-BINAP | Up to 99% | Quantitative | researchgate.net |

| Suzuki Coupling | PS-PEG supported chiral aminophosphine | Pd catalyst | 88-94% | Good | nih.gov |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound Units

Binaphthyl-based ligands, including derivatives that can be related to this compound, are utilized as building blocks for chiral Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous materials leverage the inherent chirality of the binaphthyl units to create environments for enantioselective processes. For instance, Zr-based MOFs synthesized with tetracarboxylate ligands derived from chiral binaphthyl crown ethers have shown promise as chiral stationary phases for HPLC, capable of stereoselective recognition of guest molecules through supramolecular interactions researchgate.net.

MOFs incorporating binaphthyl derivatives, such as BINOL and BINAP, have been explored for heterogeneous asymmetric catalysis. These frameworks can host metal catalytic sites within their chiral pores, facilitating reactions like Friedel-Crafts alkylation and aldehyde cyanosilylation with high enantioselectivity researchgate.netcore.ac.ukfrontiersin.org. The modular nature of MOFs allows for precise control over pore size, shape, and the arrangement of chiral recognition sites, making them highly tunable platforms for catalysis and separation core.ac.ukberkeley.edu.

Stimuli-Responsive Materials Utilizing this compound Macrocycles

Macrocyclic structures incorporating binaphthyl units, such as binaphthyl-based crown ethers and other macrocyclic hosts, can exhibit stimuli-responsive behavior. These molecules are capable of selective guest binding, which can be modulated by external stimuli like pH, light, or temperature. For example, binaphthyl-containing macrocycles have been designed to form photochromic supramolecular assemblies, where light triggers changes in molecular conformation and optical properties researchgate.netmdpi.com.

The host-guest interactions of binaphthyl macrocycles with specific guests can lead to significant changes in their chiroptical properties, such as circular dichroism (CD) or circularly polarized luminescence (CPL). This responsiveness makes them suitable for applications in molecular recognition, sensing, and the development of switchable chiral materials mdpi.comnih.govacs.orgresearchgate.net. For instance, binaphthyl-based macrocycles have been shown to act as fluorescent sensors for chiral molecules, with their luminescence intensity and enantioselectivity modulated by the bound guest acs.org.

Table 2: Examples of this compound Related Macrocycles and Their Stimuli-Responsive Behavior

| Macrocycle Type | Key Stimulus | Responsive Property | Application Area | References |

| Binaphthyl-azobenzene macrocycle | Light | Photoisomerization, Handedness inversion of CLCs | Chiral Liquid Crystals, Photoswitches | researchgate.net |

| Binaphthyl-bridged bis(crown ether) | UV light/Heat | Fluorescence Resonance Energy Transfer (FRET), CD | Chiral Functional Materials, Photochromic systems | mdpi.com |

| Binaphthyl-based macrocycles | Guest Binding | Fluorescence enhancement, CD modulation | Chiroptical Sensors, Molecular Recognition | nih.govacs.org |

Computational and Theoretical Insights into Binaphthyl 20 C 6 Functionality

Ab Initio and DFT Studies on Complexation Energetics and Selectivity

Ab initio and Density Functional Theory (DFT) are quantum chemical methods that provide deep insights into the electronic structure, stability, and interaction energies of molecular systems. These methods are instrumental in understanding the thermodynamics of complex formation between Binaphthyl-20-C-6 and various guest molecules, particularly in the context of chiral recognition.

Research into crown ether systems using DFT has been applied to understand host-guest recognition for metal ion detection and the selective binding of cations. nih.gov For chiral crown ethers like this compound, DFT calculations are essential for elucidating the chiral recognition mechanism. oup.com Studies on crown ethers incorporating a 1,1'-binaphthyl moiety suggest that the binding mechanism can differ from simpler crown ethers like 18-crown-6 (B118740). mdpi.com While 18-crown-6 is known for a "three-point binding mechanism," computational models of a binaphthyl-containing 20-crown-6 system interacting with protonated anilines indicated a two-point binding interaction. mdpi.com This difference arises because the incorporation of the bulky binaphthyl unit alters the symmetry and conformation of the crown ether ring from the typical C3 symmetry of 18-crown-6 to C2 symmetry. mdpi.com

The chiral barrier is created by the dihedral angle between the two naphthalene (B1677914) rings, which is a key feature for chiral discrimination. oup.com DFT-optimized structures show that this angle is approximately 76.8°. oup.com The enantioselective recognition of chiral ammonium (B1175870) salts by binaphthol-based chiral crown ethers was first pioneered by Cram and is a foundational concept in this area of supramolecular chemistry. rsc.org DFT calculations help to rationalize the different specific non-covalent interactions between the host and the enantiomers of a guest, which is consistent with the "three-point interaction" model that includes attractive forces and steric hindrance. rsc.org

The energetics of these interactions determine the selectivity. For example, in the enantioseparation of racemic amines using a chiral crown ether stationary phase, computational studies showed that diastereomeric complexation of the guest's ammonium ion within the host's cavity is fundamental for chiral discrimination. oup.com

Table 1: Comparison of Binding Mechanisms in Crown Ethers based on Computational Studies

| Feature | 18-Crown-6 (Typical) | This compound (Predicted) | Source(s) |

|---|---|---|---|

| Symmetry | C3 | C2 | mdpi.com |

| Primary Binding Model | Three-point hydrogen bonding | Two-point hydrogen bonding with specific oxygen atoms (e.g., No. 6 and 9 or No. 6 and 15 for substituted anilines) | mdpi.com |

| Key Structural Element | Symmetrical polyether ring | Chiral barrier from the dihedral angle of the 1,1'-binaphthyl unit | oup.com |

| Driving Force for Recognition | Host-guest size complementarity, electrostatic interactions | Diastereomeric complexation, steric hindrance from binaphthyl and substituent groups | oup.commdpi.com |

Molecular Dynamics Simulations of Binding and Recognition Processes in Solution

While DFT studies provide static pictures of complexation, Molecular Dynamics (MD) simulations offer a dynamic view of the binding and recognition processes in a solution environment. MD simulations model the atomic motions of the host, guest, and solvent molecules over time, providing insights into conformational changes, binding pathways, and the role of the solvent.

MD simulations on crown ether complexes have been used to study the coordination and dynamics of ions within the macrocyclic cavity. nih.govrsc.org These simulations show that cations can exhibit dynamic changes in their coordination, such as rotation or breathing motions, which are influenced by the host's structure and the solvent. rsc.org For a large and structurally complex host like this compound, MD is crucial for understanding how its flexible crown ether portion and rigid binaphthyl unit cooperate to bind a guest. The flexible crown ether chain can adjust its conformation to encapsulate guest molecules, while the rigid binaphthyl moiety provides a defined three-dimensional cavity. acs.org

In the context of chiral recognition, MD simulations can reveal the key intermolecular interactions responsible for discriminating between enantiomers. Studies on the binding of binaphthyl enantiomers with chiral selectors have used MD to identify preferred binding sites and quantify interactions. nih.gov These simulations often show that one enantiomer interacts more favorably, for instance, by forming stronger hydrogen bonds or penetrating deeper into a binding pocket. nih.govumons.ac.be For this compound interacting with a chiral amine, MD could track the stability of hydrogen bonds, the orientation of the guest within the cavity, and the influence of the binaphthyl walls on the guest's rotational freedom. The final production run for such MD simulations can be conducted for significant timescales (e.g., 60 ns) to ensure the system has reached equilibrium, with post-trajectory analysis used to calculate binding free energies. scirp.org

Table 2: Key Interaction Types in Host-Guest Recognition Revealed by Molecular Dynamics

| Interaction Type | Description | Relevance to this compound | Source(s) |

|---|---|---|---|

| Hydrogen Bonding | Directional electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Primary interaction for binding protonated amines (-NH3+) to the ether oxygens of the crown ring. Differences in H-bond strength and lifetime for each enantiomer are a major source of selectivity. | nih.govumons.ac.be |

| Hydrophobic Interactions | Tendency of nonpolar surfaces (like the naphthalene rings) to aggregate in an aqueous environment. | The binaphthyl unit provides a large nonpolar surface that can interact with nonpolar moieties of the guest molecule. | nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Potential interaction between the naphthalene walls of the host and an aromatic guest. | researchgate.net |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | The chiral binaphthyl unit creates a sterically constrained environment, preventing one enantiomer from binding as effectively as the other. | rsc.org |

Quantum Chemical Descriptors for Predicting Chiral Recognition and Catalytic Activity

Quantum chemical descriptors are numerical values derived from the wavefunction or electron density of a molecule that quantify its physicochemical properties. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to predict the behavior of molecules without the need for full-scale simulations for every new compound. mdpi.com

For this compound, descriptors can help predict its ability to engage in chiral recognition. Key descriptors include those related to the electronic and spatial properties of the molecule. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. mdpi.com The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of a molecule. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). mdpi.com For this compound, the MEP would highlight the negative potential around the ether oxygens, indicating the primary binding sites for cations or protonated amines. researchgate.net

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis) helps to quantify the electrostatic interactions involved in complexation. mdpi.com

Molecular Shape Descriptors: Three-dimensional descriptors can quantify the shape and steric properties of the binding cavity, which is essential for understanding enantioselectivity. researchgate.net

By calculating these descriptors for this compound and a series of guest enantiomers, researchers can build models that correlate descriptor values with experimentally observed separation factors or binding affinities. This approach allows for the prediction of chiral recognition ability for new analytes and can guide the design of catalysts by linking descriptor values to enantioselectivity. researchgate.net

Table 3: Selected Quantum Chemical Descriptors and Their Relevance

| Descriptor | Definition | Predicted Property for this compound | Source(s) |

|---|---|---|---|

| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Reactivity, electron-donating/accepting ability, and stability of the host-guest complex. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies nucleophilic (ether oxygens) and electrophilic sites, predicting the geometry of host-guest interaction. | mdpi.comresearchgate.net |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Quantifies the strength of electrostatic interactions between host and guest atoms. | mdpi.com |

| Molecular Shape Field (MSF) | A 3D descriptor derived from the electron density function that accounts for the shape properties. | Quantifies steric compatibility and complementarity between the host cavity and the guest. | researchgate.net |

Machine Learning Approaches for Optimizing this compound Structure-Function Relationships

Machine learning (ML) is emerging as a powerful tool in chemistry to accelerate discovery and optimization by building predictive models from large datasets. researcher.lifenih.gov For a versatile host like this compound, ML can be applied to optimize its structure for specific functions, such as enhancing enantioselectivity for a particular guest or improving its catalytic efficiency.

The general workflow involves several key components:

Dataset Generation: A dataset is compiled containing various host-guest systems. This could include different derivatives of this compound (e.g., with different substituents on the binaphthyl unit) and a range of guest molecules. The dataset must include the measured outcome of interest, such as binding constants, chromatographic retention times, or enantiomeric excess. nih.govchemrxiv.org

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can range from simple 2D properties (molecular weight, number of hydrogen bond donors) to complex 3D quantum chemical descriptors as described in the previous section. mdpi.comnih.gov

Model Training: An ML algorithm—such as multiple linear regression, random forests, support vector machines, or neural networks—is trained on the dataset. mdpi.comnih.gov The algorithm learns the complex relationship between the molecular descriptors (input) and the functional property (output).

Prediction and Optimization: Once trained, the model can predict the performance of new, untested derivatives of this compound. This allows for rapid in silico screening of many potential structures to identify the most promising candidates for synthesis, saving significant time and resources. nih.govresearchgate.net

For example, ML models have been used to predict the elution order of enantiomers in chromatography using crown ether-based columns. chemrxiv.org A graph convolutional neural network, trained on a dataset of enantiomer pairs and their retention times, could predict which enantiomer would elute first from a column containing a this compound derivative. chemrxiv.org Similarly, QSAR models built with ML can predict binding affinities for new ligands, accelerating structure-based lead optimization. nih.govresearchgate.net This data-driven approach can uncover subtle structure-function relationships that are not immediately obvious from purely mechanistic studies. researchgate.net

Table 4: Components of a Machine Learning Workflow for Optimizing this compound

| Component | Description | Example Application | Source(s) |

|---|---|---|---|

| Dataset | A collection of molecules with known structures and measured functional properties. | A library of this compound derivatives and their measured enantioselectivity for a specific chiral amine. | nih.govchemrxiv.org |

| Descriptors | Numerical representations of molecular structure and properties (e.g., electronic, steric, topological). | Sterimol parameters, calculated HOMO/LUMO energies, molecular weight, charge distributions. | mdpi.comnih.gov |

| ML Algorithm | The statistical method used to learn the structure-function relationship. | Graph Neural Networks, Random Forest, Support Vector Machines (SVM), Multiple Linear Regression (MLR). | nih.govchemrxiv.org |